molecular formula C17H20N4O3S B2820272 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide CAS No. 2097862-72-9

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2820272
CAS No.: 2097862-72-9
M. Wt: 360.43
InChI Key: QQNVYCWYKTWDOV-UHFFFAOYSA-N
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Description

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide (CAS 2097862-72-9) is a synthetic sulfonamide derivative of significant interest in medicinal chemistry and pharmaceutical research. The compound features a complex molecular structure (C17H20N4O3S) with a molecular weight of 360.4307, integrating an acetyl-substituted benzene sulfonamide group linked to a pyrimidine-containing pyrrolidine moiety . Sulfonamides represent a pivotal class of bioactive compounds known for their diverse pharmacological activities, which can include antibacterial, anti-carbonic anhydrase, anti-convulsant, and anti-urease effects, making them valuable scaffolds in drug discovery . The specific structural features of this compound—particularly the pyrimidine heterocycle and the sulfonamide group—are often associated with targeted enzyme inhibition, potentially acting on enzymes like carbonic anhydrases or dihydropteroate synthetase . This reagent is intended for research and development purposes only, specifically for use in vitro laboratory studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or animal consumption .

Properties

IUPAC Name

4-acetyl-N-[(1-pyrimidin-2-ylpyrrolidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-13(22)14-5-7-16(8-6-14)25(23,24)20-12-15-4-2-11-21(15)17-18-9-3-10-19-17/h3,5-10,15,20H,2,4,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNVYCWYKTWDOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCCN2C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced via a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base, such as triethylamine.

    Acetylation: The final step involves acetylation of the benzene ring using acetic anhydride and a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its sulfonamide group, which is known to mimic the structure of natural substrates in biological systems.

Medicine

In medicinal chemistry, 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide could be explored for its potential as an antimicrobial or anticancer agent. Sulfonamides are well-known for their antibacterial properties, and the additional functional groups may enhance its activity or selectivity.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or agrochemicals. Its synthesis and modification can lead to the discovery of new compounds with desirable properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, sulfonamides inhibit enzymes by mimicking the structure of the enzyme’s natural substrate, thereby blocking the active site. The pyrimidine and pyrrolidine rings may enhance binding affinity or specificity to certain biological targets, such as enzymes involved in DNA synthesis or repair.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure is compared to related sulfonamide derivatives (Table 1), focusing on substituents and molecular features.

Compound Name Molecular Formula Molecular Weight Key Substituents Key Structural Differences Reference
4-Acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide Not provided Not provided Pyrimidin-2-yl-pyrrolidine methyl, 4-acetylbenzene sulfonamide Reference compound N/A
4-Acetyl-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzene-1-sulfonamide C₁₉H₂₀N₂O₅S 388.44 4-Methoxyphenyl, 2-oxopyrrolidine Oxopyrrolidine vs. pyrimidinyl-pyrrolidine
4-Acetyl-N-[(3-cyclopentyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzene-1-sulfonamide C₂₀H₂₂N₄O₃S 398.48 Cyclopentyl-imidazo[4,5-b]pyridine Bulky imidazopyridine substituent
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide C₁₂H₁₄N₄O₂S 294.33 4-Amino group, 4,6-dimethylpyrimidine Amino vs. acetyl group; simpler pyrimidine substitution
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide C₁₂H₁₂N₆O₂S 320.33 Pyrazolo[3,4-d]pyrimidine, methyl group Heterocyclic pyrazolopyrimidine core

Key Observations:

  • Pyrimidine vs. Other Heterocycles : The reference compound’s pyrimidin-2-yl-pyrrolidine group contrasts with oxopyrrolidine () or imidazopyridine (), which may alter hydrogen bonding or steric interactions .
  • Acetyl vs.

Physicochemical Properties

Available data for selected analogs (Table 2):

Compound Name Melting Point (°C) Solubility LogP (Predicted) Reference
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide 254–256 Low (DMF soluble) 3.2
4-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 175–178 Moderate (aqueous) 1.8
4-Acetyl-N-[1-(4-methoxyphenyl)-2-oxopyrrolidin-3-yl]benzene-1-sulfonamide Not reported Likely moderate 2.5

Analysis:

  • The pyrimidine-pyrrolidine moiety in the reference compound may increase hydrophilicity compared to bulky imidazopyridine derivatives (e.g., : LogP ~3.5 predicted) .
  • The acetyl group could reduce basicity compared to amino-substituted analogs, affecting solubility and absorption .

Biological Activity

4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide, also known by its CAS number 2097862-72-9, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17_{17}H20_{20}N4_{4}O3_{3}S, with a molecular weight of 360.4 g/mol. The structural features include a sulfonamide group, which is often linked to antibacterial and antitumor activities, and a pyrimidine moiety that can interact with various biological targets.

Antitumor Activity

Research has indicated that compounds containing pyrimidine and sulfonamide structures exhibit significant antitumor properties. For instance, the presence of the pyrimidine ring is crucial for the inhibition of cancer cell proliferation. A study demonstrated that pyrimidine derivatives can effectively inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .

Antimicrobial Properties

The sulfonamide group is well-known for its antimicrobial activity. Compounds similar to this compound have been shown to inhibit bacterial growth by targeting folate synthesis pathways. This mechanism disrupts DNA synthesis in bacteria, leading to cell death .

The biological activity of this compound is likely mediated through:

  • Inhibition of Enzymes : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
  • Interaction with Nucleic Acids : The pyrimidine derivatives may intercalate with DNA or RNA, disrupting nucleic acid functions and leading to cytotoxic effects in cancer cells.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various pyrimidine derivatives, including those structurally related to this compound. The results showed significant inhibition of tumor growth in xenograft models, suggesting that these compounds could be developed as novel anticancer agents .

Study 2: Antimicrobial Activity

In vitro tests on bacterial strains revealed that compounds with similar structures to this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, indicating effective doses for therapeutic applications .

Comparative Table of Biological Activities

Activity Mechanism Reference
AntitumorInduces apoptosis; inhibits cell proliferation
AntimicrobialInhibits folate synthesis
Enzyme InhibitionTargets dihydropteroate synthase

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 4-acetyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Intermediate Preparation : Start with pyrimidin-2-ol derivatives (e.g., 4,6-dimethylpyrimidin-2-ol) and react with bromopyrrolidine to form the pyrrolidine-pyrimidine intermediate .

Sulfonylation : Introduce the sulfonyl group via sulfonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) .

Coupling : React the sulfonylated intermediate with 4-acetamidophenyl derivatives using palladium catalysts (e.g., Pd/C) in tetrahydrofuran (THF) at reflux .

  • Critical Parameters : Control reaction time, solvent polarity, and catalyst loading to avoid side products.

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to verify the acetyl group (δ ~2.5 ppm for CH3_3), sulfonamide (–SO2_2NH–, δ ~7.5–8.5 ppm), and pyrrolidine-pyrimidine protons (δ ~3.0–4.5 ppm) .
  • IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm1^{-1}) and acetyl C=O (1700–1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]+^+ peaks) .

Q. How do the pyrimidine and pyrrolidine moieties influence the compound's solubility and reactivity?

  • Methodological Answer :

  • Pyrimidine : Electron-withdrawing nature reduces solubility in polar solvents but enhances hydrogen bonding with biological targets (e.g., enzymes) .
  • Pyrrolidine : The cyclic amine improves solubility in aqueous buffers (via protonation) and stabilizes conformations critical for binding interactions .
  • Experimental Validation : Compare logP values (HPLC) and solubility profiles (shake-flask method) against analogs lacking these groups .

Advanced Research Questions

Q. How can computational modeling predict biological targets or reactivity of this compound?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase, kinases) based on sulfonamide’s affinity for zinc ions .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Validation : Cross-check predictions with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Standardization : Replicate assays under identical conditions (pH, temperature, cell lines) to minimize variability .
  • Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution and agar diffusion methods .
  • Purity Analysis : Use HPLC (>95% purity) to rule out impurities as confounding factors .

Q. How can reaction conditions be optimized to improve coupling-step yield during synthesis?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (DMF, THF) vs. non-polar (toluene) to balance reactivity and solubility .
  • Catalyst Optimization : Vary Pd/C loading (1–5 mol%) and evaluate yield via GC-MS .
  • Temperature Gradients : Perform reactions at 60°C, 80°C, and reflux (110°C) to identify optimal kinetic conditions .

Q. What methods assess the compound's stability under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks and monitor degradation via HPLC .
  • pH-Dependent Stability : Test in buffers (pH 1.2, 4.5, 7.4) to simulate gastrointestinal and plasma environments .
  • Mass Spectrometry : Identify degradation products (e.g., acetyl hydrolysis) to refine storage protocols .

Notes

  • Advanced Methods : Emphasis on reproducibility, computational validation, and mechanistic studies aligns with academic research rigor.
  • Contradiction Resolution : Highlighted strategies address common pitfalls in pharmacological and synthetic studies .

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